molecular formula C21H16FN3O2S B11328003 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B11328003
M. Wt: 393.4 g/mol
InChI Key: YCGLHAIFXYDMFR-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic compound that features a pyridine ring substituted with cyano, methoxyphenyl, and sulfanyl groups, along with a fluorophenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the pyridine ring. The cyano and methoxyphenyl groups are introduced through nucleophilic substitution reactions. The sulfanyl group is then added via a thiolation reaction. Finally, the fluorophenyl acetamide moiety is attached through an amide coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The cyano and methoxyphenyl groups contribute to its binding affinity to enzymes or receptors, while the sulfanyl group may participate in redox reactions. The fluorophenyl acetamide moiety enhances its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl acetamide moiety differentiates it from other similar compounds, potentially enhancing its pharmacokinetic profile and therapeutic efficacy.

Properties

Molecular Formula

C21H16FN3O2S

Molecular Weight

393.4 g/mol

IUPAC Name

2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C21H16FN3O2S/c1-27-16-9-6-14(7-10-16)18-11-8-15(12-23)21(25-18)28-13-20(26)24-19-5-3-2-4-17(19)22/h2-11H,13H2,1H3,(H,24,26)

InChI Key

YCGLHAIFXYDMFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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